molecular formula C13H19N3O2 B13931158 tert-Butyl 2-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

tert-Butyl 2-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Katalognummer: B13931158
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: IYDIIRFVGIIJPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. One common method might include:

    Starting Materials: The synthesis could start from commercially available precursors such as 2-aminopyridine and tert-butyl acrylate.

    Reaction Steps:

    Reaction Conditions: Typical conditions might include the use of solvents like ethanol or dichloromethane, catalysts such as palladium or copper, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include:

    Batch or Continuous Flow Processes: Depending on the scale, the synthesis might be carried out in batch reactors or continuous flow systems.

    Purification: Techniques such as crystallization, distillation, or chromatography might be employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride could be employed to modify the naphthyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce different substituents on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated naphthyridine compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 2-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore. Its structure could be modified to create analogs with biological activity, such as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. They might exhibit activity against various diseases, including cancer, bacterial infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-1,8-naphthyridine: A related compound with a similar naphthyridine core but lacking the tert-butyl ester group.

    tert-Butyl 2-amino-1,8-naphthyridine-7-carboxylate: Another similar compound with a different substitution pattern on the naphthyridine ring.

Uniqueness

tert-Butyl 2-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can impart different chemical reactivity and biological activity compared to other naphthyridine derivatives.

Eigenschaften

Molekularformel

C13H19N3O2

Molekulargewicht

249.31 g/mol

IUPAC-Name

tert-butyl 2-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-11(14)15-10(9)8-16/h4-5H,6-8H2,1-3H3,(H2,14,15)

InChI-Schlüssel

IYDIIRFVGIIJPC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.